4-[4-(Phenoxymethyl)phenyl]butan-1-OL
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Overview
Description
4-[4-(Phenoxymethyl)phenyl]butan-1-OL is an organic compound with the molecular formula C17H20O2 It is a member of the alcohol family and is characterized by the presence of a phenoxymethyl group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Phenoxymethyl)phenyl]butan-1-OL typically involves the reaction of 4-(phenoxymethyl)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Phenoxymethyl)phenyl]butan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of 4-[4-(Phenoxymethyl)phenyl]butanoic acid.
Reduction: Formation of 4-[4-(Phenoxymethyl)phenyl]butane.
Substitution: Formation of various substituted phenoxymethyl derivatives.
Scientific Research Applications
4-[4-(Phenoxymethyl)phenyl]butan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-[4-(Phenoxymethyl)phenyl]butan-1-OL involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylbutan-1-ol
- 4-(4-Iodophenyl)butan-1-ol
- 4-(4-Bromophenyl)butan-1-ol
- 4-(4-Chlorophenyl)butan-1-ol
Uniqueness
4-[4-(Phenoxymethyl)phenyl]butan-1-OL is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
920283-26-7 |
---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[4-(phenoxymethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C17H20O2/c18-13-5-4-6-15-9-11-16(12-10-15)14-19-17-7-2-1-3-8-17/h1-3,7-12,18H,4-6,13-14H2 |
InChI Key |
SGKTUFMAMUHRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCO |
Origin of Product |
United States |
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